4-(3,4-Dichlorophenyl)butan-2-one
Overview
Description
4-(3,4-Dichlorophenyl)butan-2-one is a chemical compound with the molecular formula C10H10Cl2O. It is a key intermediate in the synthesis of various pharmaceuticals, including Sertraline hydrochloride, which is primarily used to treat major depressive disorder. The structure of this compound consists of a butanone chain with a 3,4-dichlorophenyl group attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)butan-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of biocatalysis, which employs functional microorganisms and biocatalysts to convert synthetic chemicals into desired products with high enantio-, chemo-, and regio-selectivities . This approach is particularly advantageous for producing chiral intermediates used in pharmaceuticals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the phenyl ring or the butanone chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(3,4-dichlorophenyl)butanoic acid, while reduction can produce 4-(3,4-dichlorophenyl)butan-2-ol.
Scientific Research Applications
4-(3,4-Dichlorophenyl)butan-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor to Sertraline hydrochloride, it plays a crucial role in the development of antidepressant medications.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate for Sertraline hydrochloride, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include various enzymes and catalytic systems that facilitate the conversion of the intermediate to the final product .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3,4-Dichlorophenyl)butan-2-one include:
Uniqueness
This compound is unique due to its specific structural configuration, which makes it a valuable intermediate in the synthesis of Sertraline hydrochloride. Its dichlorophenyl group and butanone chain provide distinct chemical properties that are essential for its role in pharmaceutical synthesis.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXKXOMYIFHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640551 | |
Record name | 4-(3,4-Dichlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42160-40-7 | |
Record name | 4-(3,4-Dichlorophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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